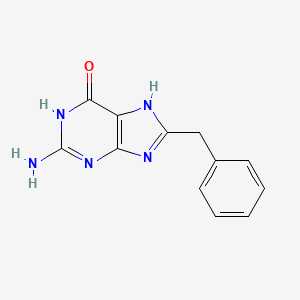

6H-Purin-6-one, 2-amino-1,7-dihydro-8-(phenylmethyl)-

CAS No.: 19143-74-9

Cat. No.: VC15943838

Molecular Formula: C12H11N5O

Molecular Weight: 241.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 19143-74-9 |

|---|---|

| Molecular Formula | C12H11N5O |

| Molecular Weight | 241.25 g/mol |

| IUPAC Name | 2-amino-8-benzyl-1,7-dihydropurin-6-one |

| Standard InChI | InChI=1S/C12H11N5O/c13-12-16-10-9(11(18)17-12)14-8(15-10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,13,14,15,16,17,18) |

| Standard InChI Key | OILIJBCQSLTTMU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CC2=NC3=C(N2)C(=O)NC(=N3)N |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

6H-Purin-6-one, 2-amino-1,7-dihydro-8-(phenylmethyl)- belongs to the purine family, featuring a bicyclic aromatic heterocycle fused with an imidazole ring. Its molecular formula is C₁₂H₁₁N₅O, with a calculated molecular weight of 241.25 g/mol . The compound’s structure includes:

-

A 2-amino group at position 2 of the purine ring.

-

A benzyl substituent (-CH₂C₆H₅) at position 8.

-

A ketone oxygen at position 6, contributing to its hydrogen-bonding capacity .

The IUPAC name, 2-amino-8-benzyl-1,7-dihydropurin-6-one, reflects these substituents .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₁N₅O | |

| Molecular Weight | 241.25 g/mol | |

| XLogP3-AA | 0.9 | |

| Hydrogen Bond Donors | 3 | |

| Hydrogen Bond Acceptors | 3 |

Spectral and Stereochemical Data

-

Tautomerism: The 1,7-dihydro configuration suggests tautomeric equilibria between N7-H and N9-H forms, influencing its reactivity .

Synthesis and Chemical Reactivity

Traditional Synthetic Routes

Historically, 8-benzylpurine analogs were synthesized via multi-step protocols:

-

Acid Fluoride Coupling: Phenylacetic acid derivatives are converted to acid fluorides, then coupled with pyrimidine-4,5,6-triamine .

-

Cyclocondensation: The intermediate undergoes dehydration under basic conditions (e.g., NaOMe/EtOH) to form the purine core .

Microwave-Assisted Synthesis

A breakthrough in synthesis involves microwave-assisted one-pot reactions:

-

Reagents: Aryl acetic acid, aminopyrimidine, and triphenyl phosphite in anhydrous pyridine.

-

Advantages:

This approach facilitates rapid diversification of the 8-arylmethyl group for structure-activity studies .

| Compound | IC₅₀ (nM) | Target Selectivity |

|---|---|---|

| 8-Benzylpurin-6-amine | 12.5 | Hsp90α/β |

| Geldanamycin | 8.2 | Hsp90 |

| Radicicol | 15.7 | Hsp90 |

Autophagy Induction

The brominated analog 8-bromo-2-amino-9-benzylpurin-6-one (CID 135554423-related) demonstrates autophagy-inducing activity in cellular models. Autophagy, a lysosomal degradation pathway, is implicated in:

-

Cancer Cell Survival: Under nutrient deprivation.

-

Neuroprotection: Clearance of protein aggregates in neurodegenerative diseases.

Applications in Drug Discovery

Anticancer Agents

The compound’s scaffold serves as a template for small-molecule Hsp90 inhibitors with improved pharmacokinetic profiles over natural products (e.g., geldanamycin) . Modifications at the 8-benzyl and 2-amino positions enhance:

-

Oral Bioavailability: Reduced molecular weight (<500 Da).

-

Blood-Brain Barrier Penetration: Critical for targeting glioblastoma .

Neurotherapeutics

By promoting autophagy, derivatives could mitigate pathologies in Alzheimer’s and Parkinson’s diseases. Current research focuses on optimizing substituents to balance potency and CNS accessibility.

Future Research Directions

Structure-Activity Relationship (SAR) Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume